
1-(3-Naphthalen-2-yloxypropyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Naphthalen-2-yloxypropyl)piperidine is a chemical compound that features a piperidine ring attached to a naphthalene moiety via a propyl linker. Piperidine is a six-membered heterocycle containing one nitrogen atom, and it is a significant structural motif in medicinal chemistry due to its presence in various pharmacologically active compounds . The naphthalene group, known for its aromatic properties, contributes to the compound’s stability and reactivity.
Preparation Methods
The synthesis of 1-(3-Naphthalen-2-yloxypropyl)piperidine typically involves the following steps:
Formation of the Propyl Linker: The propyl linker can be synthesized through a series of reactions involving halogenation and subsequent substitution reactions.
Attachment of the Naphthalene Group: The naphthalene moiety is introduced via an etherification reaction, where a naphthol derivative reacts with the propyl linker under basic conditions.
Cyclization to Form Piperidine: The final step involves the cyclization of the intermediate to form the piperidine ring.
Industrial production methods for this compound may involve continuous flow reactions and the use of catalysts to enhance yield and efficiency .
Chemical Reactions Analysis
1-(3-Naphthalen-2-yloxypropyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Naphthalen-2-yloxypropyl)piperidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Due to its piperidine moiety, it is investigated for potential pharmacological activities, including analgesic and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-(3-Naphthalen-2-yloxypropyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. Pathways involved in its mechanism of action may include signal transduction pathways like the NF-κB and PI3K/Akt pathways, which are crucial in regulating cellular processes such as inflammation and apoptosis .
Comparison with Similar Compounds
1-(3-Naphthalen-2-yloxypropyl)piperidine can be compared with other piperidine derivatives and naphthalene-containing compounds:
Piperidine Derivatives: Compounds like 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine share similar structural features and pharmacological activities.
Naphthalene Derivatives: Compounds such as naphthalene-2-ol and its derivatives exhibit similar aromatic properties and reactivity.
The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and potential biological activities not found in other similar compounds .
Properties
IUPAC Name |
1-(3-naphthalen-2-yloxypropyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-4-11-19(12-5-1)13-6-14-20-18-10-9-16-7-2-3-8-17(16)15-18/h2-3,7-10,15H,1,4-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLXYSRYZXEKIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
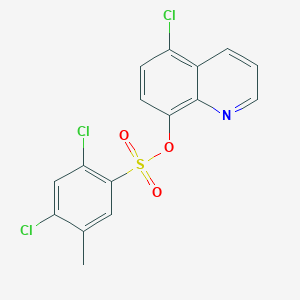
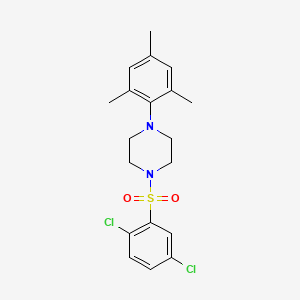
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4869609.png)
![N-(3-chloro-4-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4869623.png)
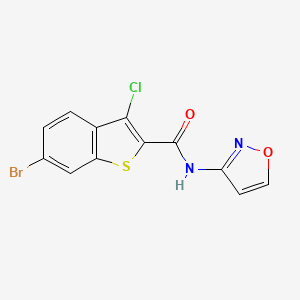
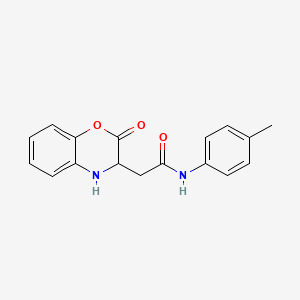
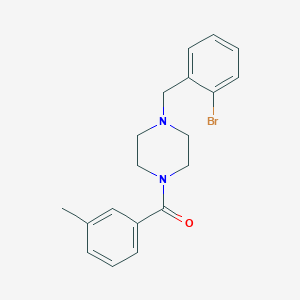
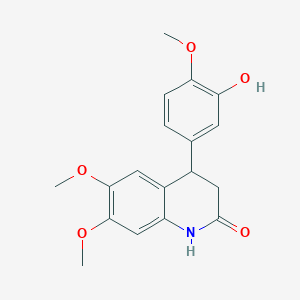
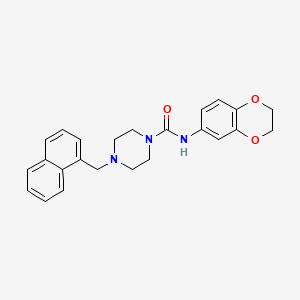
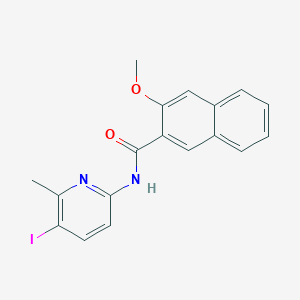
![4-[(2-IMINO-4-OXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-METHOXY-1-BENZENESULFONATE](/img/structure/B4869695.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4869698.png)
![methyl 2-[({2-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4869702.png)
![(2Z)-N-(4-chlorophenyl)-2-cyano-3-[5-(2-methyl-5-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B4869708.png)
